An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4)
An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4)
This guide provides a comprehensive technical overview of 3-Hydroxy-4-methylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into its chemical identity, synthesis protocols, spectroscopic characterization, and potential applications, offering field-proven insights and detailed methodologies.
Core Chemical Identity and Properties
3-Hydroxy-4-methylbenzaldehyde, with the CAS number 57295-30-4, is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and aldehyde functional groups at positions 3, 4, and 1, respectively.[1] This substitution pattern imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in various chemical transformations. The presence of the phenolic hydroxyl group and the electron-withdrawing aldehyde group on the aromatic ring influences its acidity, reactivity in electrophilic substitution, and potential for biological activity.
Table 1: Physicochemical Properties of 3-Hydroxy-4-methylbenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 57295-30-4 | [1][2] |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 73-74 °C | [2] |
| Boiling Point | 252.4 ± 20.0 °C (Predicted) | [2][3] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 9.59 ± 0.10 (Predicted) | [2] |
| InChIKey | DHVJHJQBQKKPNB-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C=C(C=C1)C=O)O | [1] |
Synthesis and Mechanistic Insights
The synthesis of 3-Hydroxy-4-methylbenzaldehyde can be achieved through various routes. A well-documented and reliable method involves a two-step process starting from 3-hydroxy-4-methylbenzoic acid. This process highlights fundamental transformations in organic chemistry: the selective reduction of a carboxylic acid to a primary alcohol, followed by its gentle oxidation to an aldehyde.
Synthesis Protocol: From Carboxylic Acid to Aldehyde
This protocol details the conversion of 3-hydroxy-4-methylbenzoic acid to 3-Hydroxy-4-methylbenzaldehyde.[4] The causality behind the choice of reagents is critical for success. Borane-dimethyl sulfide complex is chosen for its remarkable chemoselectivity in reducing carboxylic acids in the presence of other functional groups, a reaction that proceeds under mild conditions.[5][6] Subsequently, Pyridinium Dichromate (PDC) is employed as a mild oxidizing agent to convert the intermediate benzyl alcohol to the desired aldehyde without over-oxidation to the carboxylic acid, a common challenge with stronger oxidants.[7][8]
Step 1: Reduction of 3-hydroxy-4-methylbenzoic acid
-
In a suitable reaction vessel, dissolve 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mole) in 250 mL of anhydrous tetrahydrofuran (THF).
-
To this solution, add borane-dimethyl sulfide complex (10.0 M solution, 32.0 mL, 0.32 mole) dropwise under an inert atmosphere. The choice of a borane complex is crucial as it selectively reduces the carboxylic acid to the primary alcohol.[4][5]
-
Stir the reaction mixture for 18 hours at room temperature.
-
Quench the reaction by the slow, dropwise addition of 250 mL of 10% aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 250 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-methylbenzyl alcohol.
Step 2: Oxidation to 3-Hydroxy-4-methylbenzaldehyde
-
Dissolve the crude residue from Step 1 in 500 mL of dichloromethane (CH₂Cl₂).
-
Add Pyridinium Dichromate (PDC) (45.15 g, 0.12 mole) to the solution. PDC is a mild oxidant, which is key to preventing over-oxidation to the carboxylic acid.[4][7]
-
Stir the resulting mixture for 48 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove chromium salts.
-
Concentrate the filtrate.
-
Purify the resulting residue by silica gel chromatography (eluent: ether:hexanes, 30:70) to afford 3-Hydroxy-4-methylbenzaldehyde as a yellow solid (yield: 4.55 g).[4]
Mechanistic Rationale
The synthesis pathway is a deliberate sequence of reactions, each with a specific mechanistic underpinning that ensures high selectivity and yield.
Diagram: Synthesis of 3-Hydroxy-4-methylbenzaldehyde
Caption: Synthetic route from 3-hydroxy-4-methylbenzoic acid.
Borane Reduction Mechanism: The reduction of the carboxylic acid is initiated by the coordination of the borane (a Lewis acid) to the carbonyl oxygen. This is followed by hydride transfer. The reaction proceeds through a triacyloxyborane intermediate, which upon hydrolysis, yields the primary alcohol.[5] This method is highly selective for carboxylic acids over other carbonyl compounds like esters.[9]
Diagram: Mechanism of Borane Reduction
Caption: Simplified mechanism of carboxylic acid reduction by borane.
PDC Oxidation Mechanism: The oxidation of the primary alcohol by PDC involves the formation of a chromate ester. A subsequent base-assisted elimination of a proton from the carbon bearing the hydroxyl group leads to the formation of the aldehyde and a reduced chromium species. The use of a non-aqueous solvent like dichloromethane is critical to prevent the formation of the aldehyde hydrate, which could be further oxidized to a carboxylic acid.[10][11]
Diagram: Mechanism of PDC Oxidation
Caption: Simplified mechanism of alcohol oxidation by PDC.
Spectroscopic Characterization
Thorough characterization is essential for confirming the identity and purity of 3-Hydroxy-4-methylbenzaldehyde. The following data provides a benchmark for researchers.
Table 2: Spectroscopic Data for 3-Hydroxy-4-methylbenzaldehyde
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 9.90 (s, 1H, -CHO), 7.36 (dd, J = 7.76, 1.44 Hz, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 7.29 (d, J = 5.52 Hz, 1H, Ar-H), 5.33 (s, 1H, -OH), 2.33 (s, 3H, -CH₃)[2] |
| ¹³C NMR (Predicted) | δ ~192 (CHO), ~155 (C-OH), ~138 (C-CH₃), ~130, ~125, ~120 (Ar-C), ~16 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~2850 & ~2750 (C-H stretch of aldehyde), ~1680 (C=O stretch, aldehyde), ~1600, ~1450 (C=C stretch, aromatic) |
| Mass Spec. (EI) | m/z 136 (M⁺), 135 (M⁺-H), 107 (M⁺-H-CO)[1] |
Mass Spectrometry Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 136. A characteristic fragmentation pattern for benzaldehydes is the loss of a hydrogen radical to form a stable benzoyl cation (m/z 135), followed by the loss of carbon monoxide to yield a phenyl cation (m/z 107).[1]
Applications in Research and Development
3-Hydroxy-4-methylbenzaldehyde is a valuable building block in the synthesis of more complex molecules with potential biological and material applications.
Pharmaceutical and Agrochemical Synthesis
Hydroxybenzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. While specific studies on 3-Hydroxy-4-methylbenzaldehyde are emerging, its structural motifs are present in various bioactive compounds. For instance, benzaldehydes are investigated for their potential to modulate antibiotic activity. Research into related hydroxybenzaldehydes has demonstrated antifungal and antioxidant properties.[12][13][14] This compound serves as a precursor for the synthesis of chalcones, curcuminoid analogs, and hydrazone derivatives, which are classes of compounds with known pharmacological activities, including anti-inflammatory and cytoprotective effects.[15]
Material Science
The phenolic and aldehyde functionalities of 3-Hydroxy-4-methylbenzaldehyde make it a suitable monomer for the synthesis of polymers and resins. The aldehyde group can participate in condensation reactions, while the hydroxyl group can be modified to introduce other functionalities, allowing for the creation of materials with tailored properties.
Safety and Handling
3-Hydroxy-4-methylbenzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Hazard Statements: H315, H319, H335[1]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
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